molecular formula C19H21N3O3 B2505015 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide CAS No. 865659-66-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B2505015
CAS No.: 865659-66-1
M. Wt: 339.395
InChI Key: NGNFKBYLNTWQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and preclinical research. It features a benzodioxine ring system linked to a phenylpiperazine carboxamide group, a structural motif found in compounds investigated for various biological activities. While specific studies on this exact molecule are limited, research on closely related analogs provides strong direction for its potential research applications. Compounds sharing the N-(2,3-dihydro-1,4-benzodioxin-6-yl) scaffold have been synthesized and evaluated as potential therapeutic agents for complex neurological conditions, indicating the value of this pharmacophore in central nervous system (CNS)-targeted research . Furthermore, 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives have been identified in patent literature as modulators of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme in the endocannabinoid system, and its inhibitors are studied for their potential in managing conditions such as anxiety, pain, and inflammatory disorders . This suggests a promising mechanism of action for this class of compounds. The structural combination present in this molecule makes it a valuable candidate for researchers exploring the endocannabinoid system, neuropharmacology, and the development of novel enzyme inhibitors. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(20-15-6-7-17-18(14-15)25-13-12-24-17)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNFKBYLNTWQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aralkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes, such as cholinesterases, which play a role in the breakdown of neurotransmitters . By inhibiting these enzymes, the compound may enhance neurotransmitter levels, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., compound 3) exhibit stronger antibacterial activity, likely due to enhanced hydrogen bonding with bacterial enzymes . In contrast, carboxamides (e.g., morpholine derivative ) may prioritize CNS targets due to improved blood-brain barrier penetration.
  • Substituent Effects : Alkylation (e.g., 5a’s bromoethyl group) significantly boosts antibacterial potency, while arylalkyl chains (e.g., 5c’s phenylpropyl) shift activity toward anti-inflammatory targets like lipoxygenase .
  • Piperazine Variations : The 4-phenylpiperazine group in the target compound may confer dual affinity for serotonin/dopamine receptors, akin to antipsychotic agents, whereas 3-chlorophenylpiperazine derivatives (e.g., ) are explored for analgesic properties.

Pharmacological Potential

  • Antibacterial Activity : The target compound’s phenylpiperazine group may reduce efficacy against Gram-negative bacteria compared to sulfonamides (e.g., 5a) but could improve activity against resistant strains via alternative mechanisms .
  • Neuroactive Properties : Morpholine and piperazine carboxamides (e.g., ) highlight possible applications in neurodegenerative or psychiatric disorders.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N3O5C_{26}H_{27}N_{3}O_{5} with a molecular weight of approximately 493.57 g/mol. Its structure features a benzodioxin moiety linked to a piperazine ring, which is crucial for its biological activity.

The compound exhibits various mechanisms of action, primarily through interactions with neurotransmitter systems. It has been shown to act as a serotonin receptor modulator , particularly influencing the 5-HT_1A and 5-HT_2A receptors. This modulation can result in anxiolytic and antidepressant effects.

Additionally, this compound has been implicated in the inhibition of certain enzymes involved in neurotransmitter degradation, enhancing synaptic availability of serotonin and dopamine.

Antidepressant and Anxiolytic Effects

Research indicates that this compound can exhibit both antidepressant and anxiolytic properties. In animal models, it has been associated with increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and reduced anxiety levels.

Antinociceptive Activity

Studies have also highlighted its potential as an antinociceptive agent . The compound demonstrated significant pain relief in models of acute pain, likely through modulation of pain pathways involving serotonin and norepinephrine.

Study 1: Behavioral Analysis

In a behavioral study conducted on rodents, administration of this compound resulted in:

Parameter Control Group Treatment Group
Immobility Time (seconds)120 ± 1555 ± 10
Locomotor Activity (counts)150 ± 20300 ± 30

These results indicate a significant reduction in depressive-like behavior alongside increased exploratory behavior post-treatment.

Study 2: Pain Response Evaluation

In another study evaluating antinociceptive effects:

Model Control Group Treatment Group
Tail Flick Latency (seconds)5.0 ± 0.58.5 ± 0.7
Hot Plate Response (seconds)10.0 ± 1.015.0 ± 1.5

The compound significantly increased pain threshold compared to controls, suggesting effective analgesic properties.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling the benzodioxin-6-amine moiety with a functionalized piperazine-carboxamide intermediate. Key steps include:

  • Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) or activation via chloroacetyl intermediates .
  • Reaction monitoring : Thin-layer chromatography (TLC) to track progress and optimize yields .
  • Condition optimization : Variables like solvent polarity (DMF for polar intermediates), temperature (room temperature to 80°C), and stoichiometric ratios are adjusted to maximize purity (>95%) and minimize side products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzodioxin aromatic protons at δ 6.5–7.0 ppm; piperazine CH₂ groups at δ 3.0–4.0 ppm) .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and benzodioxin ether linkages (C-O-C at ~1250 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₉H₂₁N₃O₃, exact mass 343.1087) .

Q. What primary biological activities have been reported for benzodioxin-piperazine hybrids?

  • Key findings :

  • Enzyme inhibition : Related compounds show activity against α-glucosidase (IC₅₀: 81–86 μM) and microbial enzymes (e.g., bacterial biofilm inhibition) .
  • Anticancer potential : Analogues with tetrazole or sulfonamide groups exhibit cytotoxicity via apoptosis induction in cancer cell lines .
  • Neuroprotection : Structural analogs demonstrate radical scavenging and antioxidant properties in neuronal models .

Advanced Research Questions

Q. How can computational models guide the design of derivatives with enhanced target specificity?

  • Methodology :

  • Graph neural networks (GNNs) : Used to predict scaffold-activity relationships. For example, GNNs trained on benzodioxin derivatives identified [3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methanol as a high-potency PD-1/PD-L1 inhibitor, even without prior scaffold data .
  • Docking studies : Molecular dynamics simulations assess binding affinity to targets like α-glucosidase or bacterial outer membrane proteins (e.g., OprH in Pseudomonas aeruginosa) .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

  • Case example : In α-glucosidase inhibition assays, derivatives with electron-withdrawing groups (e.g., -NO₂) showed weaker activity (IC₅₀ >100 μM) compared to electron-donating substituents (-OCH₃, IC₅₀ ~80 μM) .
  • Resolution strategies :

  • Dose-response curves : Validate activity thresholds across multiple replicates.
  • SAR analysis : Systematically modify substituents (e.g., phenyl vs. fluorophenyl) to isolate contributing factors .

Q. How are in vitro-to-in vivo translation challenges addressed for this compound?

  • Approaches :

  • Metabolic stability assays : Microsomal incubation (e.g., human liver microsomes) identifies labile sites (e.g., benzodioxin ether cleavage) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ethyl esters) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.